molecular formula C10H17N3O2 B8109365 N,N-Dimethyl-2-((3As,6As)-2-Oxohexahydropyrrolo[3,2-B]Pyrrol-1(2H)-Yl)Acetamide

N,N-Dimethyl-2-((3As,6As)-2-Oxohexahydropyrrolo[3,2-B]Pyrrol-1(2H)-Yl)Acetamide

Cat. No.: B8109365
M. Wt: 211.26 g/mol
InChI Key: UQIDYWCOYLTMDF-YUMQZZPRSA-N
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Description

N,N-Dimethyl-2-((3As,6As)-2-Oxohexahydropyrrolo[3,2-B]Pyrrol-1(2H)-Yl)Acetamide is a complex organic compound with a unique structure that includes a hexahydropyrrolo[3,2-B]pyrrole core

Properties

IUPAC Name

2-[(3aS,6aS)-5-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrol-4-yl]-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-12(2)10(15)6-13-8-3-4-11-7(8)5-9(13)14/h7-8,11H,3-6H2,1-2H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIDYWCOYLTMDF-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C2CCNC2CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)CN1[C@H]2CCN[C@H]2CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-((3As,6As)-2-Oxohexahydropyrrolo[3,2-B]Pyrrol-1(2H)-Yl)Acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Hexahydropyrrolo[3,2-B]Pyrrole Core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the N,N-Dimethyl Group: This step involves the methylation of the nitrogen atoms using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-((3As,6As)-2-Oxohexahydropyrrolo[3,2-B]Pyrrol-1(2H)-Yl)Acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: The major products include oxidized derivatives of the hexahydropyrrolo[3,2-B]pyrrole core.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

N,N-Dimethyl-2-((3As,6As)-2-Oxohexahydropyrrolo[3,2-B]Pyrrol-1(2H)-Yl)Acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-((3As,6As)-2-Oxohexahydropyrrolo[3,2-B]Pyrrol-1(2H)-Yl)Acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-Oxohexahydropyrrolo[3,2-B]Pyrrol-1(2H)-Yl)Acetamide: A closely related compound with similar structural features.

    N,N-Dimethyl-2-Oxohexahydropyrrolo[3,2-B]Pyrrol-1(2H)-Yl)Acetamide: Another similar compound with slight variations in the functional groups.

Uniqueness

N,N-Dimethyl-2-((3As,6As)-2-Oxohexahydropyrrolo[3,2-B]Pyrrol-1(2H)-Yl)Acetamide stands out due to its unique hexahydropyrrolo[3,2-B]pyrrole core, which imparts distinct chemical and biological properties

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